3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Functional Group Modifications: Introduction of hydroxyl, methoxy, and carbonyl groups can be done through various organic reactions such as hydroxylation, methylation, and acylation.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in treating various diseases.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Polymer Production: Used in the synthesis of polymers with specific characteristics.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-thione
Uniqueness
The unique combination of functional groups in 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one provides it with distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-14-5-7-15(8-6-14)21(26)19-20(16-9-10-17(25)18(13-16)30-3)24(11-4-12-29-2)23(28)22(19)27/h5-10,13,20,25-26H,4,11-12H2,1-3H3/b21-19+ |
InChI Key |
SSNFDKZKDXNKEH-XUTLUUPISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)O)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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